2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one
Description
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a methyl group at position 2 and a 5-nitrothiophen-2-ylmethylene group at position 4. The oxazol-5(4H)-one scaffold is widely explored in medicinal and materials chemistry due to its versatility in derivatization and biological relevance.
This review compares the target compound with structurally related oxazol-5(4H)-one derivatives, focusing on substituent effects, synthesis strategies, and functional outcomes.
Properties
CAS No. |
31271-13-3 |
|---|---|
Molecular Formula |
C9H6N2O4S |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
(4E)-2-methyl-4-[(5-nitrothiophen-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5-10-7(9(12)15-5)4-6-2-3-8(16-6)11(13)14/h2-4H,1H3/b7-4+ |
InChI Key |
ORBAXRKSMIAQFI-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(S2)[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazol-5(4H)-one with 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the two heterocyclic rings. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Chemical Reactions Analysis
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the methylene group under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, especially when treated with strong acids or bases.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Studies have shown that derivatives of nitrothiophene, including 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one, can be synthesized to enhance solubility and efficacy against resistant strains of bacteria. For instance, a series of nitrothiophene derivatives demonstrated potent antituberculosis activity with minimum inhibitory concentrations (MIC) comparable to established treatments like isoniazid .
Anticancer Activity
Research indicates that compounds similar to 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one possess cytotoxic effects against various cancer cell lines. The structure of this compound allows for interaction with biological targets that are crucial for cancer cell proliferation. For example, derivatives containing the oxazole ring have shown promising results in inhibiting cell growth in models of breast cancer (MCF-7 cell line), suggesting a potential pathway for developing new anticancer therapies .
Material Science Applications
Polymer Development
In material science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance their properties. For instance, studies have explored the use of nitrothiophene derivatives in creating high refractive index materials for optical applications. These materials can be utilized in devices such as organic light-emitting diodes (OLEDs), where controlling light emission is critical .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Tumor Activity
Compounds such as (2S,3R)-3-(oxiran-2-yl)phenylmethyl)oxazol-5(4H)-ones (e.g., 6a–6k ) exhibit potent anti-tumor activity against A549 and SMMC-7712 cancer cells, with IC₅₀ values in the micromolar range. The oxiran (epoxide) substituent contributes to their cytotoxicity by enabling covalent interactions with cellular targets . In contrast, the nitrothiophene group in the target compound may promote different mechanisms, such as redox modulation or enzyme inhibition.
Asthma Therapeutics
YS-01 (2-(4-(tert-butyl)phenyl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one), a structural analog lacking the nitro group, inhibits SLC26A4 and reduces allergic inflammation in asthma models. The tert-butylphenyl group enhances lipophilicity, improving membrane permeability . The nitro substituent in the target compound could further modify pharmacokinetics or target specificity.
Substituent Effects on Material Properties
The azulenyl-phenyloxazolone derivative (2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one) forms electropolymerized films for heavy metal ion detection. Its azulenyl group enhances electrochemical stability and selectivity for Pb(II) ions . The nitrothiophene group in the target compound could similarly enable redox-active applications but with distinct selectivity profiles.
Data Tables
Table 1. Structural and Functional Comparison of Oxazol-5(4H)-one Derivatives
Biological Activity
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one, a synthetic compound, has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens, supported by data tables and relevant research findings.
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 238.22 g/mol |
| IUPAC Name | 2-Methyl-4-[(5-nitrothiophen-2-yl)methylidene]-1,3-oxazol-5-one |
| CAS Number | 31271-13-3 |
Synthesis
The synthesis of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and a suitable oxazole precursor under basic conditions. Common solvents include ethanol or methanol, with sodium hydroxide as a base to facilitate the reaction.
Antimicrobial Activity
Research indicates that compounds with oxazole frameworks exhibit significant antimicrobial properties. The compound's structure allows it to interact with biological macromolecules, potentially leading to inhibition of bacterial growth.
-
Antibacterial Activity :
- Studies have demonstrated that derivatives of oxazoles can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity :
The biological activity of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is attributed to its ability to engage in redox reactions due to the nitro group and form hydrogen bonds through the oxazole ring. These interactions can modulate enzyme activity and disrupt cellular processes in target organisms.
Case Studies
Recent studies have focused on the biological evaluation of oxazole derivatives:
-
Study on Antimicrobial Properties :
- A study evaluating various oxazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The study highlighted that modifications at specific positions on the aromatic ring significantly influenced antimicrobial efficacy .
- Cytotoxicity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
